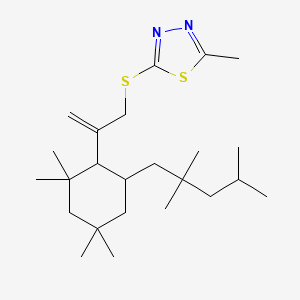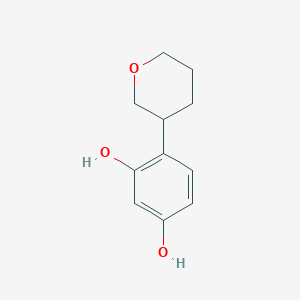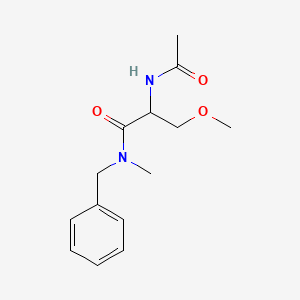
N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride is a deuterated analog of a polyamine compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can influence its chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride typically involves the deuteration of the corresponding non-deuterated polyamine. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often require the use of deuterated reagents and solvents, as well as specific catalysts to facilitate the exchange of hydrogen for deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterated materials. The process must ensure high purity and yield, often requiring rigorous purification steps such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amine oxides.
Reduction: It can be reduced to form deuterated amines with lower oxidation states.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like deuterated hydrogen peroxide, and reducing agents such as deuterated lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions are deuterated analogs of the original compound, which retain the deuterium atoms in their structure. These products can have different chemical and physical properties compared to their non-deuterated counterparts.
Aplicaciones Científicas De Investigación
N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride has several scientific research applications:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics due to its deuterium content.
Biology: Employed in metabolic studies to trace the pathways of polyamine metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, where deuterated compounds can exhibit different pharmacokinetics and metabolic stability.
Industry: Utilized in the production of deuterated materials for various applications, including pharmaceuticals and advanced materials.
Mecanismo De Acción
The mechanism of action of N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The pathways involved may include polyamine metabolism and related signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminobutane-d4 dihydrochloride: A deuterated analog of putrescine, used in similar applications.
Deuterated spermidine: Another polyamine with deuterium incorporation, used in metabolic studies and cancer research.
Uniqueness
N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride is unique due to its specific deuterium incorporation pattern, which can lead to distinct chemical and biological properties. This makes it a valuable tool in research and industrial applications where deuterium effects are of interest.
Propiedades
Fórmula molecular |
C8H24Cl3N3 |
|---|---|
Peso molecular |
272.7 g/mol |
Nombre IUPAC |
N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride |
InChI |
InChI=1S/C8H21N3.3ClH/c9-5-1-3-7-11-8-4-2-6-10;;;/h11H,1-10H2;3*1H/i5D2,6D2;;; |
Clave InChI |
ASPPINREBNQPGP-IPRCPRARSA-N |
SMILES isomérico |
[2H]C([2H])(CCCNCCCC([2H])([2H])N)N.Cl.Cl.Cl |
SMILES canónico |
C(CCNCCCCN)CN.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol](/img/structure/B13856965.png)

![Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B13856983.png)



![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)


![Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate](/img/structure/B13857061.png)
![1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13857064.png)

